4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione
Overview
Description
4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two methoxyphenyl groups attached to the pyrimidine ring, along with a thione group at the 2-position
Scientific Research Applications
4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione typically involves the condensation of 4-methoxybenzaldehyde with thiourea and acetone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired pyrimidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(1H-1,2,3-triazolyl)pyrimidine: Similar in structure but contains triazole groups instead of methoxyphenyl groups.
2,4,6-Tri-substituted-1,3,5-triazines: Contains a triazine ring instead of a pyrimidine ring and different substituents.
Uniqueness
4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione is unique due to the presence of both methoxyphenyl and thione groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-21-14-7-3-12(4-8-14)16-11-17(20-18(23)19-16)13-5-9-15(22-2)10-6-13/h3-11,16H,1-2H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRYNIOWEDKWFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC(=S)N2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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